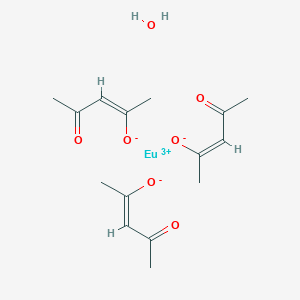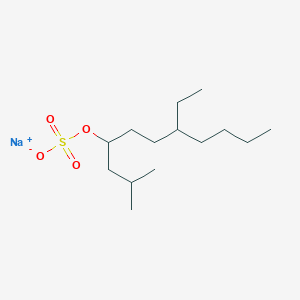
Oxozirconium(2+);dinitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxozirconium(2+);dinitrate, also known as zirconium dinitrate oxide hydrate, is a chemical compound with the molecular formula H2N2O8Zr. It is a highly reactive compound that appears as a white crystalline powder. This compound is known for its strong oxidizing properties and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Oxozirconium(2+);dinitrate can be synthesized through the reaction of zirconium oxide with nitric acid. The reaction typically involves dissolving zirconium oxide in concentrated nitric acid, followed by evaporation of the solution to obtain the crystalline product. The reaction conditions include maintaining a controlled temperature and ensuring the complete dissolution of zirconium oxide.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle corrosive materials. The process includes the careful addition of zirconium oxide to nitric acid, followed by controlled evaporation and crystallization. The final product is then purified and packaged for various applications.
化学反応の分析
Types of Reactions
Oxozirconium(2+);dinitrate undergoes several types of chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to zirconium oxide under specific conditions.
Substitution: It can participate in substitution reactions where nitrate groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include organic compounds such as alcohols and aldehydes. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.
Substitution: Ligands such as phosphates or sulfates can be used in substitution reactions, often in aqueous solutions.
Major Products Formed
Oxidation: The major products include oxidized organic compounds and zirconium oxide.
Reduction: The primary product is zirconium oxide.
Substitution: The products depend on the substituting ligand, resulting in various zirconium complexes.
科学的研究の応用
Oxozirconium(2+);dinitrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other zirconium compounds and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in medical imaging and as a component in certain pharmaceuticals.
Industry: Utilized in the production of ceramics, glass, and as a crosslinking agent in polymer chemistry.
作用機序
The mechanism of action of oxozirconium(2+);dinitrate involves its strong oxidizing properties. It can transfer oxygen atoms to other compounds, facilitating oxidation reactions. The molecular targets include organic molecules and metal ions, where it can alter their oxidation states and chemical properties. The pathways involved include electron transfer and coordination chemistry.
類似化合物との比較
Similar Compounds
- Zirconyl nitrate hydrate
- Zirconium nitrate nanoparticles
- Zirconium(IV) oxynitrate hydrate
Uniqueness
Oxozirconium(2+);dinitrate is unique due to its specific oxidation state and reactivity. Compared to other zirconium compounds, it has a higher oxidizing potential and is more reactive in substitution reactions. Its ability to form stable complexes with various ligands also sets it apart from similar compounds.
特性
IUPAC Name |
oxozirconium(2+);dinitrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.O.Zr/c2*2-1(3)4;;/q2*-1;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBWFTANBHYHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O=[Zr+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2O7Zr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13826-66-9 |
Source


|
| Record name | Zirconium oxynitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13826-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![sodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7801319.png)



![3-(2-Methylbenzo[e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonic acid;hydroxide](/img/structure/B7801343.png)









